Bienvenue dans la boutique en ligne BenchChem!

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid

Antimalarial Metabolism In Vitro Assay

Carboxyprimaquine (77229-68-6) is the definitive analytical reference standard for the major, long-circulating, inactive metabolite of primaquine. With 28-fold higher systemic exposure than the parent drug, it is irreplaceable for accurate LC-MS/MS quantification in pharmacokinetic modeling, therapeutic drug monitoring, and metabolic stability assays. Unlike generic 8-aminoquinolines, this specific metabolite is essential for validating DDI studies and developing next-generation antimalarials designed to block its formation. Ensure assay reproducibility and data integrity by sourcing this critical, high-purity standard.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 77229-68-6
Cat. No. B125148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid
CAS77229-68-6
Synonyms4-[(6-Methoxy-8-quinolinyl)amino]pentanoic Acid;  8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline; 
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2
InChIInChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)
InChIKeyKIMKJIXTIWKABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid (CAS 77229-68-6): A Critical Primaquine Metabolite for Malaria Pharmacokinetic Research


4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid, commonly referred to as carboxyprimaquine (cPQ) [1], is an 8-aminoquinoline derivative and the primary, inactive oxidative deamination metabolite of the antimalarial drug primaquine [2]. Identified by CAS number 77229-68-6, this compound is a gamma-amino acid analog [1] with a molecular weight of 274.31 g/mol . As a major circulating metabolite in humans following primaquine administration, it serves as a crucial analytical reference standard and a key endpoint in pharmacokinetic and drug metabolism studies, particularly those investigating primaquine's complex activity and toxicity profiles [3].

Why 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid Cannot Be Replaced by Generic Analogs in Analytical or Pharmacokinetic Contexts


Substituting 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid (carboxyprimaquine) with other 8-aminoquinolines or even its parent drug, primaquine, would invalidate critical research outcomes. Carboxyprimaquine is an inactive metabolite, lacking the antimalarial efficacy of primaquine [1], and it exhibits distinct and clinically relevant pharmacokinetic properties, including a significantly longer elimination half-life and higher systemic exposure [2]. It is the primary circulating metabolite of primaquine, and its formation is a major metabolic pathway involving monoamine oxidase and cytochrome P450 enzymes [3]. Therefore, generic 8-aminoquinolines cannot serve as analytical standards or pharmacokinetic markers for this specific compound, making the precise acquisition of CAS 77229-68-6 essential for reproducible and interpretable data in studies focused on primaquine metabolism, drug-drug interactions, or therapeutic drug monitoring [4].

Quantitative Differentiation Guide: 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid vs. Primaquine and Analogs


Differential Antimalarial Activity: Carboxyprimaquine is an Inactive Metabolite

In direct contrast to its parent compound primaquine, carboxyprimaquine is consistently reported to be devoid of significant antimalarial activity. A 2012 study explicitly states that primaquine is rapidly metabolized to carboxyprimaquine, 'which is devoid of significant antimalarial activity' [1]. While a specific IC50 value for carboxyprimaquine is not provided, the design of prodrug strategies to block its formation underscores its inactive nature and serves as a critical differentiator for researchers [1].

Antimalarial Metabolism In Vitro Assay 8-Aminoquinoline

Prolonged Elimination Half-Life Compared to Primaquine

Carboxyprimaquine demonstrates a significantly longer elimination half-life (t1/2) than its parent drug, primaquine. In a study of 30 Korean vivax malaria patients, the elimination half-life for carboxyprimaquine was 15.7 ± 12.2 hours, which is over four times longer than the 3.76 ± 1.8 hours observed for primaquine [1]. A separate study in Thai volunteers reported a median t1/2 of 23.1 hours for carboxyprimaquine compared to 6.78 hours for primaquine when administered alone [2].

Pharmacokinetics Half-Life Metabolism 8-Aminoquinoline

Higher Systemic Exposure (AUC) Relative to Primaquine

Carboxyprimaquine achieves substantially higher systemic exposure compared to primaquine. In a study of 16 healthy Thai volunteers, the median AUC0–last for carboxyprimaquine was 30,800 ng·h/mL, which is approximately 28 times greater than the median AUC0–last of 1,090 ng·h/mL observed for primaquine when administered alone [1]. This difference in exposure is a critical consideration for understanding the metabolite's contribution to any potential toxicities.

Pharmacokinetics Drug Exposure AUC 8-Aminoquinoline

Significantly Higher Maximum Plasma Concentration (Cmax)

The peak plasma concentration (Cmax) of carboxyprimaquine is markedly higher than that of primaquine. In a study of 30 Korean vivax malaria patients, the mean Cmax for carboxyprimaquine was 0.32 ± 0.13 µg/mL at 4 hours post-dose, compared to 0.28 ± 0.18 µg/mL at 1.5 hours for primaquine [1]. More strikingly, in a study with 16 healthy Thai volunteers, the median Cmax for carboxyprimaquine was 959 ng/mL, which is 7.5 times higher than the median Cmax of 128 ng/mL for primaquine [2].

Pharmacokinetics Cmax Metabolism 8-Aminoquinoline

Distinct Physicochemical Properties Impacting Analytical Behavior

Carboxyprimaquine possesses distinct physicochemical properties compared to primaquine, directly influencing its behavior in analytical systems like HPLC and its in vivo distribution. Carboxyprimaquine has a higher calculated LogP (2.66 ) compared to primaquine (LogP ~2.1 [1]), indicating greater lipophilicity. Furthermore, at physiological pH (7.4), its distribution coefficient (LogD) is -0.17 , whereas primaquine's is basic (pKa 10.2 [2]), leading to vastly different ionization states and chromatographic retention times.

Physicochemical Properties LogP LogD Solubility

Optimal Scientific Applications for 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid (CAS 77229-68-6)


Analytical Reference Standard for Pharmacokinetic Studies of Primaquine

Given its role as the major, long-circulating metabolite with 28-fold higher systemic exposure than primaquine [1], carboxyprimaquine is an essential analytical reference standard. It is required for the accurate quantification of primaquine metabolism in plasma samples using validated LC-MS/MS methods. This is critical for pharmacokinetic modeling, therapeutic drug monitoring, and understanding inter-individual variability in drug response, particularly in studies on malaria radical cure [2].

Metabolic Pathway and Drug-Drug Interaction Studies

Carboxyprimaquine is the direct product of oxidative deamination by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes [3]. Therefore, it is the definitive endpoint for in vitro and in vivo assays designed to evaluate the effects of co-administered drugs or genetic polymorphisms on primaquine's primary metabolic pathway. Its formation rate serves as a quantifiable metric for assessing drug-drug interactions and metabolic enzyme activity [4].

Negative Control and Biomarker in Antimalarial Activity Assays

Since carboxyprimaquine is an inactive metabolite [5], it serves as an ideal negative control in in vitro assays designed to evaluate the antimalarial activity of primaquine or its novel derivatives. Furthermore, the ratio of primaquine to carboxyprimaquine in plasma can be used as a biomarker for a patient's metabolic phenotype, guiding the development of personalized dosing strategies to maximize efficacy while minimizing toxicity [6].

Development and Validation of Novel Primaquine Analogs and Prodrugs

The rapid metabolism of primaquine to the inactive carboxyprimaquine is a major limitation of the drug [5]. Consequently, the synthesis and evaluation of novel prodrugs or analogs are specifically designed to block this metabolic step. The successful development of such new chemical entities is directly measured by their ability to resist conversion to carboxyprimaquine, making the metabolite a critical analytical target for confirming a candidate's improved metabolic stability [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.